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molecular formula C7H13N3OSi B8627031 1-(trimethylsilylmethyl)triazole-4-carbaldehyde

1-(trimethylsilylmethyl)triazole-4-carbaldehyde

Cat. No. B8627031
M. Wt: 183.28 g/mol
InChI Key: ZBKAARBXCYYELC-UHFFFAOYSA-N
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Patent
US08987310B2

Procedure details

To a solution of 4-(diethoxymethyl)-1-[(trimethylsilyl)methyl]-1H-1,2,3-triazole (1.620 mg, 6.290 mmol) in 10.0 ml of THF was added 2.0N HCl in Et2O (9.44 ml, 18.88 mmol), and the mixture was stirred at RT for 15 min. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuum to give the crude title compound as a light yellow liquid (1.050 g, 91% crude). ES-MS [M+1]+: 184.1. This intermediate was carried over to the next step without further purifications and characterizations.
Name
4-(diethoxymethyl)-1-[(trimethylsilyl)methyl]-1H-1,2,3-triazole
Quantity
1.62 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.44 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[N:6]=[N:7][N:8]([CH2:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=1)C.Cl.CCOCC>C1COCC1.O>[CH3:14][Si:11]([CH2:10][N:8]1[CH:9]=[C:5]([CH:4]=[O:3])[N:6]=[N:7]1)([CH3:12])[CH3:13]

Inputs

Step One
Name
4-(diethoxymethyl)-1-[(trimethylsilyl)methyl]-1H-1,2,3-triazole
Quantity
1.62 mg
Type
reactant
Smiles
C(C)OC(C=1N=NN(C1)C[Si](C)(C)C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9.44 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](C)(C)CN1N=NC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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